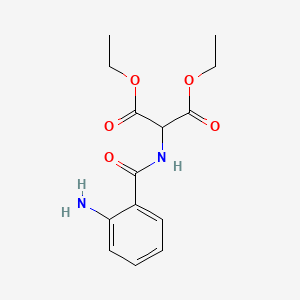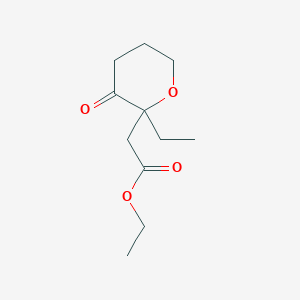
Ethyl (2-ethyl-3-oxooxan-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-ethyl-3-oxooxan-2-yl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is known for its unique structure, which includes an oxan ring and an ethyl acetate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (2-ethyl-3-oxooxan-2-yl)acetate can be synthesized through various methods. One common approach involves the esterification of ethyl acetoacetate with an appropriate alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process often includes steps such as distillation and purification to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2-ethyl-3-oxooxan-2-yl)acetate undergoes various chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl (2-ethyl-3-oxooxan-2-yl)acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl (2-ethyl-3-oxooxan-2-yl)acetate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in metabolic pathways. The ester bond can be hydrolyzed by esterases, releasing the active components that exert their effects on specific molecular targets .
Comparación Con Compuestos Similares
Ethyl (2-ethyl-3-oxooxan-2-yl)acetate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: A simpler ester with a similar structure but lacking the oxan ring.
Methyl Butyrate: Another ester with a fruity odor, commonly used in the flavor and fragrance industry.
The uniqueness of this compound lies in its oxan ring structure, which imparts distinct chemical properties and reactivity compared to simpler esters .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it valuable in scientific research, industrial production, and potential medical applications. Understanding its preparation, reactions, and mechanism of action provides insights into its diverse uses and potential for future developments.
Propiedades
Número CAS |
111962-13-1 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
ethyl 2-(2-ethyl-3-oxooxan-2-yl)acetate |
InChI |
InChI=1S/C11H18O4/c1-3-11(8-10(13)14-4-2)9(12)6-5-7-15-11/h3-8H2,1-2H3 |
Clave InChI |
GFUFUOCPKAOBGE-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)CCCO1)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


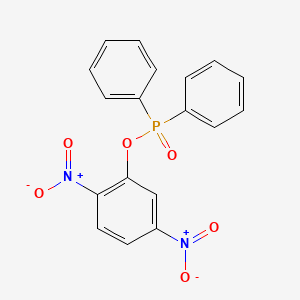
![Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate](/img/structure/B14316989.png)
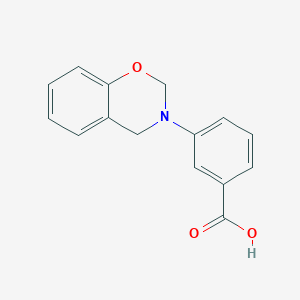
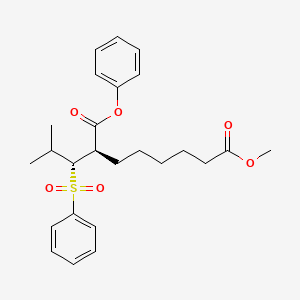
![1,5-Bis[4-(dimethylamino)phenyl]penta-1,4-dien-3-ol](/img/structure/B14316998.png)
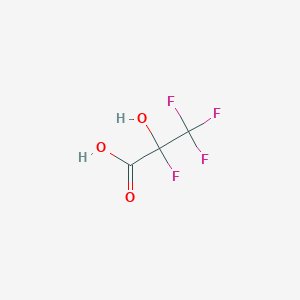
![3-[(3-Methylbutyl)amino]butan-2-ol](/img/structure/B14317001.png)

![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14317013.png)
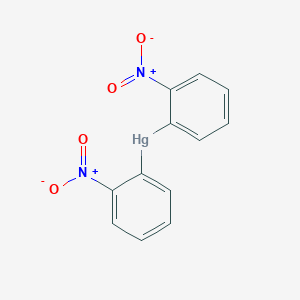

![4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate](/img/structure/B14317031.png)

